molecular formula C10H18N2O3 B2399254 Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate CAS No. 1787845-88-8

Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate

Cat. No.: B2399254
CAS No.: 1787845-88-8
M. Wt: 214.265
InChI Key: CJOZWUYOJRALRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate is a compound that belongs to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Properties

IUPAC Name

methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-11-6-9(13)12-5-3-4-8(7-12)10(14)15-2/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZWUYOJRALRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate typically involves multicomponent reactions. One common method involves the reaction of β-ketoesters, aromatic aldehydes, and substituted anilines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method provides a straightforward and efficient route to the desired piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to meet industrial standards for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products are substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl piperidine-3-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate
  • Spiropiperidines

Uniqueness

Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

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